molecular formula C13H16N2OS B7772965 4-(2-methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one

4-(2-methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one

Cat. No.: B7772965
M. Wt: 248.35 g/mol
InChI Key: FMVWVPAXPVSWER-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one is a synthetic organic compound characterized by its unique imidazole ring structure substituted with a phenyl group, a sulfanyl group, and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the phenyl and sulfanyl groups. The 2-methylpropyl group is then added through alkylation reactions. Key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.

    Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Sulfanyl Group Addition: The sulfanyl group is typically added using thiol reagents under basic conditions.

    Alkylation: The final step involves the alkylation of the imidazole ring with 2-methylpropyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Continuous flow reactors may be employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, particularly targeting the imidazole ring or the phenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole or phenyl derivatives.

Scientific Research Applications

4-(2-Methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(2-methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The imidazole ring can coordinate with metal ions, affecting its pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazole: Lacks the ketone group, which may alter its reactivity and biological activity.

    1-Phenyl-2-sulfanyl-4H-imidazol-5-one: Lacks the 2-methylpropyl group, potentially affecting its solubility and pharmacokinetics.

    4-(2-Methylpropyl)-1-phenyl-4H-imidazol-5-one: Lacks the sulfanyl group, which may reduce its redox activity.

Uniqueness

4-(2-Methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfanyl and 2-methylpropyl groups distinguishes it from other imidazole derivatives, potentially enhancing its utility in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(2-methylpropyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9(2)8-11-12(16)15(13(17)14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVWVPAXPVSWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(C(=N1)S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1C(=O)N(C(=N1)S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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